

how does Orellanine cause acute renal failure

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Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

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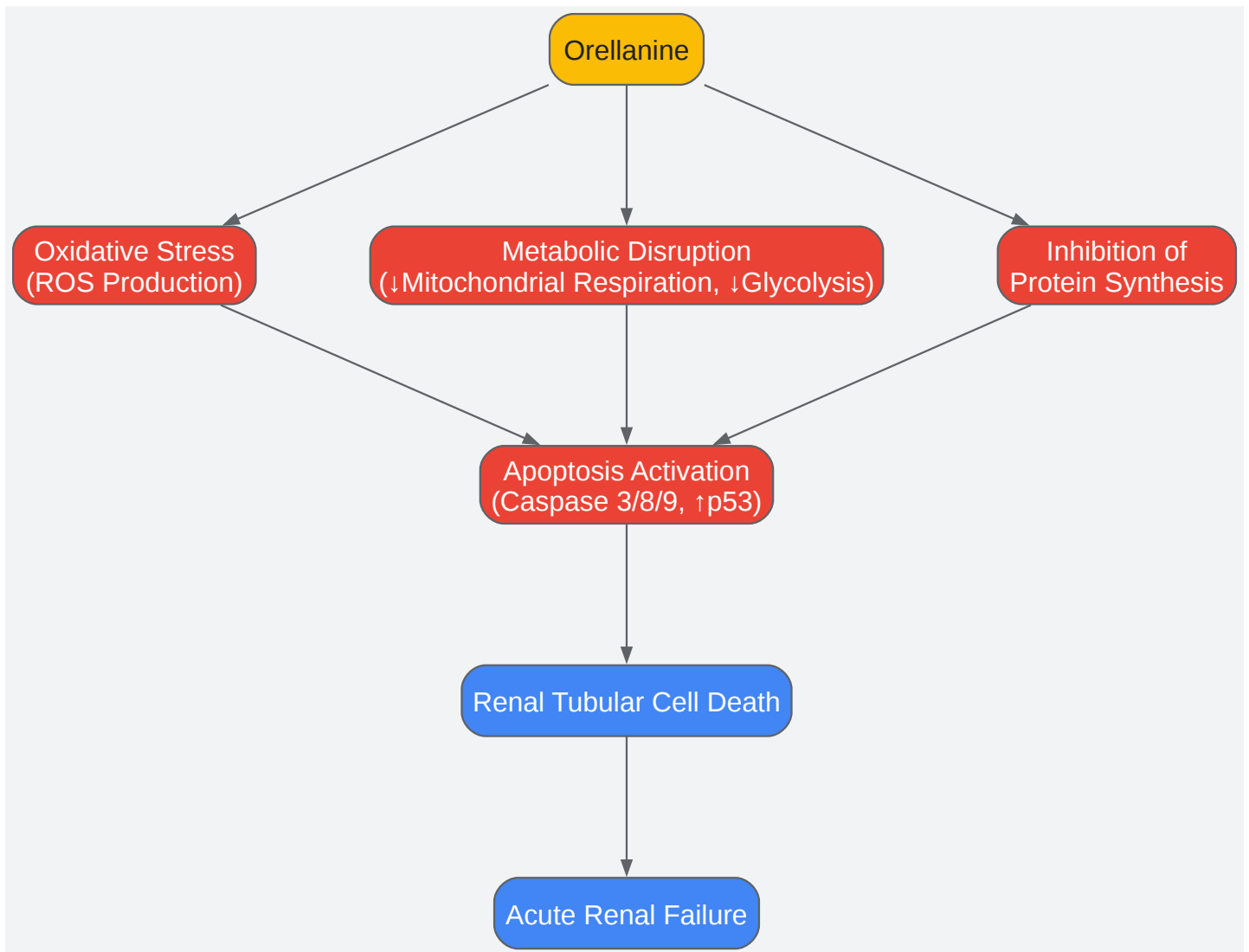
Mechanisms of Nephrotoxicity

The table below summarizes the core mechanisms through which **orellanine** damages the kidneys.

Mechanism	Key Findings	Experimental Models & Methods
Oxidative Stress	Generates reactive oxygen species (ROS); downregulates antioxidant defenses [1] [2].	Human Tubular Epithelial Cells (HTEC), clear cell renal cell carcinoma (ccRCC) cells; detected via carboxy-H ₂ DCFDA [1] [3].
Metabolic Disruption	Impairs mitochondrial function (reduced basal/maximum respiration, ATP synthesis) and glycolysis (decreased glycolytic capacity) [1] [3].	Metastatic ccRCC cell line (SKRC-17); measured using Seahorse XF Analyzer [1] [3].
Induction of Apoptosis	Activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways; increases cleaved caspase-3; reduces pro-survival signals (p-AKT, p-ERK1/2) [4] [1].	ccRCC cell lines (SKRC-17, SKRC-52); assessed via Western blot, caspase activity assays, Annexin V/PI staining with FACS analysis [1].

Mechanism	Key Findings	Experimental Models & Methods
Inhibition of Protein Synthesis	Directly inhibits protein synthesis; proteomics shows downregulation of pathways for protein synthesis, growth, and proliferation [1].	Madin-Darby canine kidney cells, rat liver mitochondria, <i>in vitro</i> translation systems; proteomic analysis [1].
Gene & Protein Regulation	Dysregulates genes related to apoptosis, tissue remodeling, xenobiotic metabolism, and cytoskeleton structure [4] [5].	Primary Renal Tubular Proximal Epithelial Cells (RPTEC); analyzed via RT2 Profiler PCR Array and Western blot [4] [5].

The interplay of these mechanisms can be visualized in the following pathway, which culminates in tubular cell death.



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*A unified pathway of **orellanine**-induced kidney injury.*

Key Experimental Models and Protocols

To study these mechanisms, researchers employ specific models and detailed protocols.

In Vitro Models

The most relevant *in vitro* system uses **Primary Human Renal Tubular Proximal Epithelial Cells (RPTEC or HTEC)** as they are the native target of the toxin [4] [1]. Immortalized **clear cell renal cell carcinoma (ccRCC) cell lines** (e.g., 786-O, SKRC-17, SKRC-52) are also used, as they retain susceptibility due to their proximal tubule origin [1] [3]. For viability and IC50 determination, the **MTT assay** or **Alamar Blue assay** is standard [4] [1].

Detailed Protocol: Cytotoxicity and Apoptosis Assay

This is a typical workflow for evaluating **orellanine**'s toxic effects *in vitro* [4] [1]:

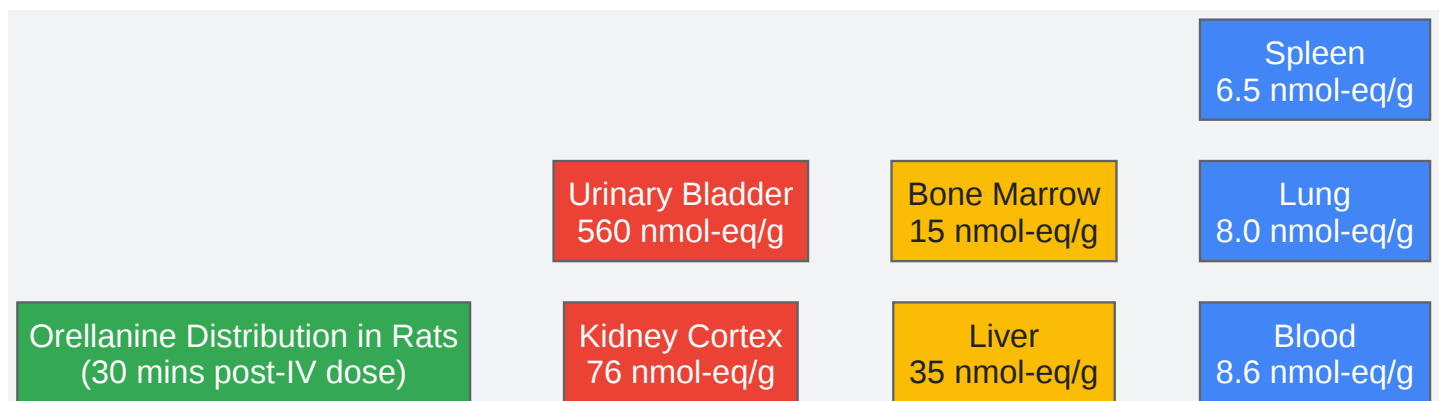
- **Cell Seeding:** Plate RPTEC or ccRCC cells in 96-well plates (for viability) or culture dishes (for molecular analysis) and allow to adhere.
- **Orellanine Treatment:** Prepare a stock solution of **orellanine** in DMSO and dilute to desired concentrations in culture medium. A common high dose is 6.25 µg/mL for mechanistic studies [5]. Treat cells for 24 hours.
- **Viability Assessment (MTT Assay):** Post-treatment, add MTT reagent to each well and incubate. Metabolically active cells convert MTT to purple formazan crystals. Dissolve crystals and measure absorbance at 570 nm. Calculate cell viability relative to vehicle-treated controls.
- **Apoptosis Analysis (Annexin V/PI Staining & FACS):** Harvest cells after **orellanine** treatment.
 - Resuspend cell pellet in binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) stains.
 - Incubate in darkness and analyze by flow cytometry.
 - Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Toxicological and Pharmacokinetic Data

Understanding the potency and distribution of **orellanine** is critical for risk assessment and therapeutic exploration.

Parameter	Value	Context / Model
LD ₅₀ (Mice, i.p.)	12.5 - 20 mg/kg body weight [6] [7]	Lethal dose within two weeks.
LD ₅₀ (Mice, p.o.)	90 mg/kg body weight [6]	Demonstrates lower toxicity via oral ingestion.
IC ₅₀ (MCF-7 cells)	319.2 µg/mL [4] [5]	MTT assay, 24-hour treatment.
ED ₅₀ (Primary HTEC)	4.1 ± 1.2 µg/mL [1] [3]	Alamar Blue assay, highlights high selectivity for renal cells.
Plasma Half-Life (Rats)	109 ± 6 minutes [8]	In control rats with intact renal function.
Primary Elimination Route	Glomerular Filtration [8]	Half-life extended to 756 ± 98 min in rats with ligated renal arteries.

The tissue distribution of **orellanine** further explains its organ-specific toxicity, as shown by radioluminography in rats [8].



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*Kidney and bladder show highest **orellanine** concentration.*

Research Implications and Future Directions

The unique selectivity of **orellanine** has opened a promising therapeutic avenue. Research demonstrates that **orellanine** effectively induces death in **clear cell renal cell carcinoma (ccRCC) cells**, both from primary tumors and metastases, while sparing non-renal cells [1] [3]. In nude rats carrying human ccRCC xenografts, **orellanine** treatment eliminated over **90% of the viable tumor mass** [3]. This positions **orellanine** as a potential "**targeted therapy**" for **ccRCC patients already on dialysis**, where the risk of renal toxicity is mitigated [1].

Future research is needed to:

- Fully elucidate the initial molecular interaction that triggers the cascade of toxicity.
- Investigate potential hepatotoxicity using multiple cell models [4].
- Conduct proteomic and metabolomic studies to uncover additional pathways [4].
- Develop potential antidotes, with antioxidants and corticosteroids showing inconclusive but potential benefits in some case reports [9] [7].

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